![molecular formula C20H15BrN4O B1260539 spongotine A](/img/structure/B1260539.png)
spongotine A
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Overview
Description
Spongotine A is a member of the class of imidazolines that is 4,5-dihydro-1H-imidazole which is substituted by a 1H-indole-3-carbonyl group at position 2 and a 6-bromo-1H-indol-3-yl group at position 4S. It is a bisindole alkaloid isolated from the marine sponge, Spongosorites sp. It has a role as an antineoplastic agent and a marine metabolite. It is a bromoindole, a bisindole alkaloid, a member of imidazolines and an aromatic ketone.
Scientific Research Applications
Synthesis and Structural Studies
- Concise Total Synthesis of Spongotine A : The first asymmetric total synthesis of this compound was achieved, revealing the absolute stereochemistry of its asymmetric center as (S)-configuration (Murai et al., 2007).
Antibacterial Properties
- Antibacterial Activity : A study on the Topsentia sp. marine sponge identified new indole alkaloids, including spongotine C, which exhibited strong antimicrobial activity against Staphylococcus aureus (Liu et al., 2017).
Chemical Modifications and Derivatives
- Enantioselective Ring-Closing C–H Amination of Urea Derivatives : A method for synthesizing chiral 2-imidazolidinones, prevalent in bioactive compounds including this compound, was developed (Zhou et al., 2020).
- Total Syntheses of Brominated Marine Sponge Alkaloids : this compound was synthesized as part of a study on brominated marine sponge bis(indole) alkaloids (Guinchard et al., 2007).
Broader Context in Marine Biology
- Marine Spongin Applications : While not directly related to this compound, research on spongin, a marine sponge material, highlights the importance of marine sponge research in biomedicine and materials science (Jesionowski et al., 2018).
properties
Molecular Formula |
C20H15BrN4O |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[(5S)-5-(6-bromo-1H-indol-3-yl)-4,5-dihydro-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C20H15BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-9,18,22-23H,10H2,(H,24,25)/t18-/m1/s1 |
InChI Key |
BYNAFSYAUGRDSZ-GOSISDBHSA-N |
Isomeric SMILES |
C1[C@@H](NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1C(NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br |
synonyms |
spongotine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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